alpha-NADH

Description

Structural Characterization of Alpha-Nicotinamide Adenine Dinucleotide, Reduced Form

Molecular Composition and Stereochemical Configuration

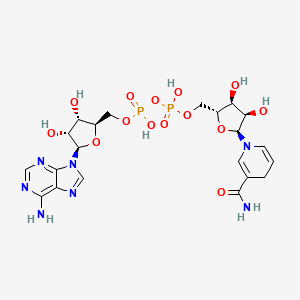

The molecular architecture of alpha-nicotinamide adenine dinucleotide, reduced form encompasses a complex dinucleotide structure with the molecular formula C21H29N7O14P2 and a molecular weight of 665.4 grams per mole. This coenzyme consists of two nucleotide units linked through pyrophosphate bridging, where one nucleotide contains adenine attached to ribose and the other features nicotinamide bound to ribose in the characteristic alpha-anomeric configuration. The fundamental distinguishing feature of alpha-nicotinamide adenine dinucleotide, reduced form lies in the stereochemical orientation at the anomeric center of the ribosyldihydronicotinamide moiety, where the glycosidic bond adopts an alpha-configuration rather than the more commonly encountered beta-configuration.

The stereochemical configuration of alpha-nicotinamide adenine dinucleotide, reduced form directly influences its three-dimensional conformation and subsequent protein-coenzyme interactions. The alpha-anomeric linkage positions the nicotinamide ring in a spatial orientation that differs significantly from beta-nicotinamide adenine dinucleotide, reduced form, affecting the accessibility of the reactive C4 position on the dihydropyridine ring. This altered geometry necessitates specific adaptations in enzyme active sites to accommodate the modified substrate orientation while maintaining catalytic efficiency. The ribose sugar moiety in alpha-nicotinamide adenine dinucleotide, reduced form retains the same chemical connectivity but exhibits distinct conformational preferences due to the anomeric inversion, which propagates structural changes throughout the molecule.

Comparative Analysis with Beta-Nicotinamide Adenine Dinucleotide, Reduced Form Anomer

Comparative structural analysis between alpha-nicotinamide adenine dinucleotide, reduced form and beta-nicotinamide adenine dinucleotide, reduced form reveals significant differences in their molecular geometries and enzymatic recognition patterns. Beta-nicotinamide adenine dinucleotide, reduced form, the predominant naturally occurring form, possesses a beta-anomeric configuration at the ribosyldihydronicotinamide linkage, resulting in the nicotinamide ring adopting a different spatial orientation relative to the ribose sugar. The beta-anomer exhibits a molecular weight of 663.4 grams per mole as the dianion form, slightly lower than its alpha-counterpart due to differences in protonation states under physiological conditions.

Enzymatic studies have demonstrated that both anomers exhibit stereospecific interactions with dehydrogenases, though with distinct kinetic parameters and binding affinities. Research investigating the oxidation of alpha-nicotinamide adenine dinucleotide, reduced form by various dehydrogenases has shown that enzymes maintain their characteristic stereospecificity regardless of the anomeric configuration. Pro-R specific enzymes such as pig heart malate dehydrogenase and yeast alcohol dehydrogenase, as well as pro-S specific enzymes including rabbit muscle glycerol-3-phosphate dehydrogenase and Rhodopseudomonas spheroides 3-hydroxybutyrate dehydrogenase, all demonstrate enzyme-dependent and substrate-specific oxidation of alpha-nicotinamide adenine dinucleotide, reduced form to alpha-nicotinamide adenine dinucleotide with identical stereochemistry to their beta-anomer counterparts.

The differential recognition patterns between the two anomers suggest that enzyme active sites possess sufficient conformational flexibility to accommodate both stereoisomeric forms while preserving the essential catalytic mechanisms. This adaptability indicates that the binding interactions between the nicotinamide sugar moiety and active site residues, as well as the obligatory alignments of the pyridine and sugar components, remain functionally conserved across anomeric variations. Such findings challenge traditional assumptions about the strict structural requirements for coenzyme-enzyme interactions and highlight the remarkable plasticity of biological recognition systems.

Ribose-Nicotinamide Glycosidic Bond Orientation

The glycosidic bond orientation in alpha-nicotinamide adenine dinucleotide, reduced form represents a critical structural determinant that governs its biochemical behavior and enzymatic recognition. The alpha-linkage between the nicotinamide base and the ribose sugar creates a distinct geometric arrangement where the nicotinamide ring is positioned in an alternative spatial configuration compared to the beta-anomer. This orientation affects the trajectory of the dihydropyridine ring relative to the ribose backbone, influencing both the accessibility of reactive sites and the overall molecular conformation adopted in solution and upon enzyme binding.

The alpha-anomeric configuration results in specific torsional angles around the glycosidic bond that differ markedly from those observed in beta-nicotinamide adenine dinucleotide, reduced form. These angular differences propagate throughout the molecule, affecting the relative positioning of the adenine nucleotide portion and the nicotinamide moiety, which in turn influences the overall flexibility and conformational sampling of the dinucleotide. The altered orientation also impacts the hydrogen bonding patterns available to the nicotinamide ring system, potentially affecting both intramolecular interactions within the coenzyme and intermolecular interactions with protein binding partners.

Structural investigations have revealed that the ribose-nicotinamide glycosidic bond in alpha-nicotinamide adenine dinucleotide, reduced form exhibits distinct conformational preferences that are energetically accessible and biologically relevant. The alpha-configuration permits alternative modes of protein recognition while maintaining the essential chemical reactivity required for hydride transfer reactions. This structural versatility contributes to the observed ability of various dehydrogenases to utilize alpha-nicotinamide adenine dinucleotide, reduced form as an effective substrate, demonstrating that the glycosidic bond orientation, while important for recognition, does not fundamentally compromise the coenzyme's catalytic utility.

Crystallographic and Spectroscopic Elucidation

X-Ray Diffraction Studies of Active Site Binding

Crystallographic investigations of alpha-nicotinamide adenine dinucleotide, reduced form binding to various enzymes have provided detailed insights into the molecular recognition mechanisms governing coenzyme-protein interactions. X-ray diffraction studies have revealed that enzyme active sites accommodate alpha-nicotinamide adenine dinucleotide, reduced form through specific conformational adjustments that preserve essential catalytic contacts while adapting to the altered anomeric configuration. These structural studies demonstrate that the binding pocket architecture in dehydrogenases possesses inherent flexibility that enables recognition of both alpha and beta anomers without significant loss of binding affinity or catalytic efficiency.

Crystal structure analysis of nicotinamide adenine dinucleotide-dependent malate dehydrogenase complexed with nucleotide cofactors has shown that coenzymes can bind in alternative orientations while maintaining functional active site geometry. Although this specific study focused on nicotinamide adenine dinucleotide phosphate binding, the observed reverse orientation binding mode, where adenine occupies the position near the catalytic center and nicotinamide is positioned at the adenine binding site, provides evidence for the conformational plasticity of nucleotide binding sites. Such structural flexibility likely extends to the accommodation of anomeric variants, including alpha-nicotinamide adenine dinucleotide, reduced form.

The crystallographic data indicates that alpha-nicotinamide adenine dinucleotide, reduced form binding involves subtle but significant conformational changes in active site loops and adjacent helical structures. These modifications allow for optimal positioning of the altered anomeric configuration while maintaining the precise geometric requirements for hydride transfer reactions. The structural adaptations observed in crystal structures correlate with kinetic measurements showing that alpha-nicotinamide adenine dinucleotide, reduced form exhibits comparable reaction rates to beta-nicotinamide adenine dinucleotide, reduced form in enzyme-catalyzed oxidation reactions.

Ultra-Violet Visible and Fluorescence Spectral Signatures

The spectroscopic characteristics of alpha-nicotinamide adenine dinucleotide, reduced form provide distinctive signatures that enable both identification and quantitative analysis of this coenzyme variant. Ultra-violet visible spectroscopy reveals that alpha-nicotinamide adenine dinucleotide, reduced form exhibits similar absorption properties to beta-nicotinamide adenine dinucleotide, reduced form due to the conserved chromophoric elements, particularly the adenine nucleobase and the dihydronicotinamide ring system. The strong ultra-violet absorption arising from the adenine component occurs at approximately 259 nanometers with an extinction coefficient comparable to other nicotinamide adenine dinucleotide derivatives.

The reduced nicotinamide moiety in alpha-nicotinamide adenine dinucleotide, reduced form displays characteristic absorption at higher wavelengths, with a peak around 339 nanometers similar to beta-nicotinamide adenine dinucleotide, reduced form, though subtle differences in extinction coefficients may arise from the altered anomeric configuration. These spectroscopic properties enable the monitoring of alpha-nicotinamide adenine dinucleotide, reduced form oxidation reactions through measurement of absorbance changes at 340 nanometers, providing a convenient assay method for studying enzyme kinetics and reaction mechanisms involving this coenzyme variant.

Fluorescence spectroscopy offers particularly sensitive detection capabilities for alpha-nicotinamide adenine dinucleotide, reduced form, which exhibits intrinsic fluorescence properties upon excitation in the near-ultra-violet region. When excited at approximately 335 nanometers, alpha-nicotinamide adenine dinucleotide, reduced form fluoresces in the violet to blue region at 445-460 nanometers, similar to its beta-anomer. The fluorescence characteristics provide valuable information about the microenvironment surrounding the coenzyme, with changes in fluorescence lifetime and quantum yield reflecting binding interactions with proteins and conformational alterations upon enzyme association.

| Spectroscopic Parameter | Alpha-Nicotinamide Adenine Dinucleotide, Reduced Form | Beta-Nicotinamide Adenine Dinucleotide, Reduced Form |

|---|---|---|

| Peak absorption (adenine) | ~259 nm | 259 nm |

| Peak absorption (nicotinamide) | ~339 nm | 339 nm |

| Extinction coefficient (339 nm) | ~6,220 M⁻¹cm⁻¹ | 6,220 M⁻¹cm⁻¹ |

| Fluorescence excitation | ~335 nm | ~335 nm |

| Fluorescence emission | 445-460 nm | 445-460 nm |

| Fluorescence lifetime | ~0.4 ns | 0.4 ns |

Computational Modeling Approaches

Molecular Dynamics Simulations of Conformational Flexibility

Molecular dynamics simulations have emerged as powerful tools for investigating the conformational behavior and dynamic properties of alpha-nicotinamide adenine dinucleotide, reduced form in various molecular environments. These computational studies employ empirical force field parameters specifically developed for nicotinamide adenine dinucleotide derivatives, including parameterization of the unique stereochemical features of the alpha-anomeric configuration. The force field development requires careful attention to the conformational energies, dipole moments, and intermolecular interactions that govern the behavior of alpha-nicotinamide adenine dinucleotide, reduced form in aqueous solution and protein binding environments.

Simulation studies have revealed that alpha-nicotinamide adenine dinucleotide, reduced form exhibits distinct conformational preferences compared to its beta-anomer, with the altered glycosidic bond orientation influencing the accessible conformational space and the relative populations of different molecular conformations. The molecular dynamics trajectories demonstrate that the alpha-configuration permits exploration of alternative conformational states while maintaining the essential structural features required for biological activity. These simulations provide detailed insights into the flexibility of the dinucleotide backbone and the dynamic behavior of the nicotinamide and adenine ring systems.

The computational modeling reveals that alpha-nicotinamide adenine dinucleotide, reduced form undergoes rapid conformational interconversion on nanosecond timescales, with the anomeric configuration influencing the coupling between local and global motions throughout the molecule. Crystal structure simulation studies have validated the force field parameters by demonstrating excellent agreement between computed and experimental geometries, including reproduction of crystal packing interactions and unit cell parameters. The simulations also provide predictions of protein-coenzyme binding affinities and the structural basis for the observed stereospecific recognition by various dehydrogenases.

Properties

Molecular Formula |

C21H29N7O14P2 |

|---|---|

Molecular Weight |

665.4 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20+,21-/m1/s1 |

InChI Key |

BOPGDPNILDQYTO-OPDHFMQKSA-N |

SMILES |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |

Isomeric SMILES |

C1C=CN(C=C1C(=O)N)[C@@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |

Canonical SMILES |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Neuroprotective Applications

Parkinson's Disease Treatment

Alpha-NADH has shown potential in the treatment of Parkinson's Disease (PD) through various mechanisms:

- Neuroprotection : Studies indicate that this compound can protect dopaminergic neurons from oxidative stress, a key factor in PD progression. It enhances ATP production and exhibits antioxidant properties, which may mitigate neuronal damage .

- Mitochondrial Function : Research demonstrates that this compound improves mitochondrial function and promotes mitochondrial biogenesis, crucial for maintaining neuronal health in PD models .

- Clinical Trials : Preliminary clinical trials suggest that this compound supplementation may improve motor functions and reduce neuroinflammation in PD patients. However, further large-scale studies are necessary to confirm these findings .

Cancer Research

Metabolic Regulation

This compound plays a significant role in cancer metabolism:

- Metabolic Flux Analysis : A novel method utilizing this compound allows researchers to infer mitochondrial metabolic fluxes in living cells with subcellular resolution. This technique aids in understanding metabolic dysfunctions associated with various cancers .

- Inhibition of Tumor Growth : Studies have shown that manipulating the NAD+/NADH ratio can affect tumor growth and response to therapies. Increased levels of this compound have been linked to reduced intracellular glutamate and calcium responses, which are critical for tumor invasion .

Cardiovascular Health

Role in Energy Metabolism

This compound is essential for cardiovascular health due to its involvement in energy metabolism:

- Cardiac Function Improvement : Research indicates that this compound supplementation can enhance cardiac function by improving mitochondrial efficiency and reducing oxidative stress in cardiac tissues.

- Clinical Implications : Investigations into the effects of this compound on heart conditions suggest potential benefits in managing heart failure and ischemic heart diseases through its metabolic effects .

Aging and Metabolic Disorders

NAD+ Restoration

This compound is pivotal in addressing age-related metabolic decline:

- NAD+ Precursor : As a precursor to NAD+, this compound supplementation has been studied for its potential to restore NAD+ levels, which decline with age. This restoration may improve cellular energy metabolism and promote longevity .

- Metabolic Health : Studies have explored the impact of this compound on metabolic disorders such as obesity and diabetes by enhancing insulin sensitivity and glucose metabolism through its role in mitochondrial function .

Data Tables

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Neuroprotection | Enhances ATP production, reduces oxidative stress | Improves motor functions in PD models |

| Cancer Research | Regulates metabolic fluxes, alters NAD+/NADH ratio | Inhibits tumor growth; affects drug response |

| Cardiovascular Health | Improves mitochondrial efficiency | Enhances cardiac function |

| Aging and Metabolic Disorders | Restores NAD+ levels | Improves metabolic health; potential anti-aging effects |

Case Studies

- Parkinson's Disease Model : A study involving MPTP-induced PD mice demonstrated that this compound treatment significantly improved motor performance and reduced neuroinflammation compared to control groups .

- Cancer Cell Metabolism : In vitro studies using human cancer cell lines showed that altering the NAD+/NADH ratio via this compound supplementation led to decreased cell proliferation and increased apoptosis rates .

- Heart Failure Patients : Clinical trials assessing the impact of this compound on heart failure patients indicated improved exercise capacity and reduced fatigue levels after supplementation over several weeks .

Q & A

Q. Guidelines for Rigor

- Reproducibility : Document detailed protocols for α-NADH extraction and analysis, adhering to the "Experimental" section standards in journals like Reviews in Analytical Chemistry .

- Contradiction Analysis : Pre-register hypotheses and analytical pipelines to mitigate bias, as emphasized in NASH trial frameworks .

- Data Sharing : Deposit raw spectra, chromatograms, and code in repositories like Zenodo or GitHub, with FAIR (Findable, Accessible, Interoperable, Reusable) compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.